N-(4-acetylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
説明
特性
IUPAC Name |
N-(4-acetylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-11(22)12-5-7-13(8-6-12)18-15(23)10-25-16-19-14-4-2-3-9-21(14)17(24)20-16/h2-9H,10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHDSPYYYYKQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Acetylphenyl Intermediate: This step involves the acetylation of aniline to form 4-acetylaniline.
Synthesis of the Pyrido[1,2-a][1,3,5]triazin-2-yl Intermediate: This step involves the cyclization of appropriate precursors to form the pyrido[1,2-a][1,3,5]triazin-2-yl core.
Coupling Reaction: The final step involves the coupling of the two intermediates through a sulfanylacetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
生物活性
N-(4-acetylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C18H15N3O4S
- Molecular Weight : 337.35 g/mol
- CAS Number : 1105213-88-4
The biological activity of N-(4-acetylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. In vitro studies reported IC50 values indicating moderate inhibition against these enzymes .
- Antioxidant Activity : The compound exhibits free radical scavenging properties, which contribute to its neuroprotective effects. This activity is essential for reducing oxidative stress in neuronal cells .
- Anticancer Properties : Recent studies have identified the compound as a potential anticancer agent through screening against multicellular spheroids. It demonstrated cytotoxic effects on various cancer cell lines, suggesting its role in cancer therapy .
Biological Activity Data
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective potential of N-(4-acetylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide, researchers evaluated its effects on neuronal cultures exposed to oxidative stress. The compound significantly reduced cell death and improved cell viability compared to untreated controls.
Case Study 2: Anticancer Screening
A novel screening approach was employed to evaluate the anticancer activity of this compound against spheroid models of breast and colon cancer. The results indicated that treatment with the compound resulted in reduced spheroid size and increased apoptosis markers in treated groups.
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Orco Agonists: VUAA-1 (20) and OLC-12 (21)
- Structure: VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) and OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)-acetamide) share a triazolylsulfanyl-acetamide backbone but lack the pyrido-triazinone system .
- Key Differences: The target compound replaces the triazole ring with a pyrido[1,2-a][1,3,5]triazin-4-one, introducing a fused bicyclic system. The 4-acetylphenyl group in the target compound may improve metabolic stability compared to the ethyl/isopropyl substituents in VUAA-1 and OLC-12.
- Biological Activity: VUAA-1 and OLC-12 are potent Orco agonists, critical for insect olfaction. The target compound’s structural divergence suggests possible selectivity for non-olfactory targets, though experimental validation is needed.
Anti-Exudative Acetamides (Compounds 3.1–3.21)
- Structure: These derivatives feature 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide, with a furan-substituted triazole core .
- Key Differences: The pyrido-triazinone system in the target compound replaces the triazole-furan combination, likely altering electronic properties (e.g., hydrogen-bonding capacity due to the carbonyl group). The acetylphenyl group may reduce polarity compared to the amino-furan substituents, affecting membrane permeability.
- Biological Activity: Compounds 3.1–3.21 exhibit anti-exudative activity comparable to diclofenac sodium .
Triazole-Pyridine Derivatives (e.g., 578720-61-3)
- Structure: N-[4-(acetylamino)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide incorporates a pyridine-substituted triazole .
- Key Differences: The pyrido-triazinone core in the target compound offers a larger conjugated system, which could influence binding affinity in kinase or protease inhibition. The absence of ethyl/pyridine substituents may reduce steric hindrance, facilitating interactions with planar binding pockets.
Physicochemical Comparison
| Property | Target Compound | VUAA-1 (20) | Compounds 3.1–3.21 |
|---|---|---|---|
| Core Heterocycle | Pyrido-triazinone | 1,2,4-Triazole | 1,2,4-Triazole-furan |
| LogP (Predicted) | Moderate (~2.5) | High (~3.2) | Moderate (~2.0) |
| Hydrogen Bond Acceptors | 6 (amide, triazinone O/N) | 5 (triazole, pyridine) | 5 (triazole, furan) |
| Solubility | Low (nonpolar substituents) | Low (ethyl groups) | Moderate (polar furan) |
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
